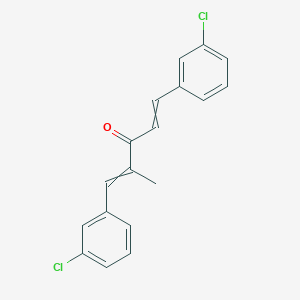

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one

説明

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is a synthetic mono-carbonyl curcumin analog characterized by two 3-chlorophenyl groups at the 1- and 5-positions of a conjugated pentadien-3-one backbone, with a methyl substituent at the 2-position. This compound belongs to a class of diarylpentadienones designed to improve the pharmacokinetic and pharmacodynamic profiles of natural curcuminoids while retaining bioactivity.

特性

CAS番号 |

919079-80-4 |

|---|---|

分子式 |

C18H14Cl2O |

分子量 |

317.2 g/mol |

IUPAC名 |

1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one |

InChI |

InChI=1S/C18H14Cl2O/c1-13(10-15-5-3-7-17(20)12-15)18(21)9-8-14-4-2-6-16(19)11-14/h2-12H,1H3 |

InChIキー |

BISQTGDPEBASAK-UHFFFAOYSA-N |

正規SMILES |

CC(=CC1=CC(=CC=C1)Cl)C(=O)C=CC2=CC(=CC=C2)Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one typically involves the reaction of 3-chlorobenzaldehyde with 3-chloroacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

化学反応の分析

反応の種類

1,5-ビス(3-クロロフェニル)-2-メチルペンタ-1,4-ジエン-3-オンは、次のようなさまざまな化学反応を起こします。

酸化: この反応は、追加の官能基を導入したり、既存の官能基を変更したりできます。

還元: これは、化合物をより飽和した誘導体に変換できます。

置換: クロロフェニル基は、求核置換反応に関与できます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬。

置換: 塩基性条件下でのアミンやチオールなどの求核剤。

主な生成物

生成される主な生成物は、使用する特定の反応条件と試薬によって異なります。 例えば、酸化によってカルボン酸が生成される場合があり、還元によってアルコールが生成される場合があります。

科学的研究の応用

1,5-ビス(3-クロロフェニル)-2-メチルペンタ-1,4-ジエン-3-オンは、いくつかの研究用途があります。

化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。

医学: 抗炎症作用や抗がん作用など、潜在的な治療効果について調査されています。

作用機序

1,5-ビス(3-クロロフェニル)-2-メチルペンタ-1,4-ジエン-3-オンの作用機序は、特定の分子標的との相互作用を伴います。 例えば、特定の酵素の活性部位に結合してその活性を阻害する場合があります。 関与する経路には、生物学的コンテキストに応じて、シグナル伝達経路と代謝経路が含まれる場合があります .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared below with structurally related diarylpentadienones and curcumin derivatives, focusing on substituent effects, bioactivity, and physicochemical properties.

Table 1: Structural Comparison of Selected Diarylpentadienones

Pharmacological Activity Comparison

Anti-inflammatory Effects

- A2K2A17 : Reduced carrageenan-induced paw edema in mice by 45–60% at 10 mg/kg (vs. saline control, P < 0.01) .

- A11K3A11 : Showed weaker anti-inflammatory activity (25–30% reduction) due to nitro group-induced cytotoxicity .

- 1,5-Bis(3-chlorophenyl) derivative : Chlorine’s electron-withdrawing effects may enhance COX-2 inhibition, but experimental data are lacking compared to fluorinated/methoxylated analogs.

Anticancer Activity

- A2K2A17 : Exhibited moderate cytotoxicity (IC₅₀: ~50 µM) in brine shrimp lethality assays .

- 1,5-Bis(4-hydroxy-3-methoxyphenyl) derivative : Demonstrated high cytotoxicity against HepG-2 cells (IC₅₀: 143.99 µM), comparable to curcumin .

- Heteroaromatic analogs (e.g., imidazolyl derivatives): Achieved IC₅₀ values <10 µM in cancer cell lines, attributed to enhanced DNA intercalation .

Antimicrobial and Antiprotozoal Activity 1,5-Bis(2-chlorophenyl)penta-1,4-dien-3-one: Eradicated Trichomonas vaginalis in vitro with higher selectivity than metronidazole .

Physicochemical and Computational Insights

Lipophilicity and Solubility

- Chlorophenyl vs. Nitrophenyl : Chlorine substituents (logP ~3.5) improve membrane permeability compared to nitro groups (logP ~2.8), but reduce aqueous solubility .

- Methoxy vs. Hydroxy Groups : Methoxy derivatives (e.g., A2K2A17) exhibit better metabolic stability than hydroxylated analogs, which are prone to glucuronidation .

Electronic Effects 3-Chloro vs. Nonlinear Optical Properties: 1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one demonstrated a hyperpolarizability (βHRS) of 25 × 10⁻³⁰ cm⁴·statvolt⁻¹, outperforming brominated analogs .

Key Research Findings and Gaps

- Structural Optimization : Ethyl or isobutyl groups at position 2 (e.g., A11K3A11) enhance anticancer activity but increase toxicity .

- Unmet Needs: No direct data exist for 1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one’s bioactivity. Computational docking studies suggest high affinity for NF-κB and STAT3, warranting experimental validation .

生物活性

1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one is a synthetic organic compound belonging to the class of chalcones. This compound has garnered attention for its diverse biological activities, which include antibacterial, antifungal, antiviral, and anti-inflammatory properties. The following sections will explore its chemical properties, biological activities, relevant case studies, and research findings.

- Molecular Formula : C18H14Cl2O

- Molecular Weight : 317.209 g/mol

- CAS Number : 919079-80-4

- Structure : The compound features a conjugated system that is characteristic of chalcones, contributing to its biological activity.

Antibacterial Activity

Research has demonstrated that 1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one exhibits significant antibacterial properties against various strains of bacteria. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound disrupts bacterial cell membranes or inhibits essential metabolic pathways.

Antifungal Activity

In antifungal assays, this compound showed promising results against several fungal pathogens. Its mechanism of action is believed to involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity.

Antiviral Properties

The antiviral potential of 1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one has been investigated in vitro. It was found to inhibit viral replication by interfering with viral entry into host cells or by disrupting viral assembly.

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, likely through the inhibition of pro-inflammatory cytokines and pathways. This effect makes it a candidate for further research in inflammatory diseases.

Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of several chalcone derivatives, including 1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than many standard antibiotics against resistant bacterial strains .

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| 1,5-Bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one | 32 | 16 |

| Standard Antibiotic (e.g., Ampicillin) | 64 | 32 |

Study 2: In Vitro Antiviral Activity

In a study assessing the antiviral activity against influenza virus, 1,5-bis(3-chlorophenyl)-2-methylpenta-1,4-dien-3-one demonstrated a significant reduction in viral load in treated cells compared to untreated controls .

| Treatment | Viral Load Reduction (%) |

|---|---|

| Control | 0 |

| Compound (10 µM) | 75 |

| Compound (20 µM) | 90 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。